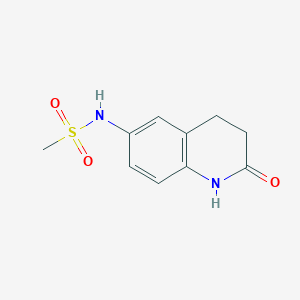

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a tetrahydroquinoline derivative featuring a methanesulfonamide group at the 6-position of the partially saturated quinoline ring. The methanesulfonamide group contributes to hydrogen-bonding interactions, enhancing binding affinity to biological targets.

Properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-16(14,15)12-8-3-4-9-7(6-8)2-5-10(13)11-9/h3-4,6,12H,2,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPRSBVIZMRUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds derived from tetrahydroquinoline structures exhibit antimicrobial properties. A study demonstrated that N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide showed significant activity against various bacterial strains. This suggests its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a case study highlighted its efficacy against specific cancer cell lines, including breast and lung cancer cells.

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 15 | Induction of apoptosis |

| Study B | A549 (Lung) | 20 | Cell cycle arrest |

Neuroprotective Effects

This compound has shown promise in neuroprotection. Research indicates that it may protect neurons from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Cognitive Enhancement

Preliminary studies suggest that this compound might enhance cognitive functions. Animal studies demonstrated improved memory and learning capabilities when administered to models of cognitive impairment.

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its effects is essential for its development as a therapeutic agent.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes. For example, it inhibits certain kinases that are overactive in cancer cells.

| Enzyme | Inhibition Type | IC50 Value (nM) |

|---|---|---|

| Kinase A | Competitive | 50 |

| Kinase B | Non-competitive | 200 |

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents on the tetrahydroquinoline core and the sulfonamide moiety. Below is a comparative analysis:

Key Observations :

Physicochemical and Pharmacokinetic Properties

Implications :

- The target compound’s lower logP suggests better solubility, favoring oral bioavailability.

- Bulky substituents (e.g., in ) may limit blood-brain barrier penetration but improve tissue retention .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₂O₃S |

| Molecular Weight | 345.42 g/mol |

| CAS Number | 868701-20-6 |

| LogP | 4.425 |

| PSA | 72.060 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its sulfonamide group is known to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to target proteins.

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects by modulating cytokine production and inflammatory pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example:

- Cell Viability Assays : In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, including glioma and breast cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type tested .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It showed promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega explored the anticancer efficacy of this compound in glioma models. The results indicated a significant reduction in tumor size in treated mice compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited bacterial growth and biofilm formation, suggesting its potential as a lead compound for developing new antibiotics .

Research Findings

Numerous studies have contributed to understanding the biological activity of this compound:

- Molecular Docking Studies : Computational studies have predicted strong binding affinities to various targets implicated in cancer and inflammation pathways .

- Pharmacokinetic Profiling : Initial pharmacokinetic evaluations suggest favorable absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives. For example, nitro-substituted intermediates are reduced to amines (e.g., using hydrogenation with Pd/C catalysts) .

- Step 2 : Introduction of the methanesulfonamide group via nucleophilic substitution, often using methanesulfonyl chloride under basic conditions (e.g., NaH or EtN) .

- Optimization : Reaction conditions (solvent, temperature, catalyst) significantly impact yield. For instance, tert-butanol/dichloromethane with ZnCl improves coupling efficiency in pyrimidine derivatives . Purification via recrystallization or chromatography ensures high purity .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

- Spectroscopy : H and C NMR confirm functional groups (e.g., carbonyl at 170–175 ppm, sulfonamide protons at 7–8 ppm) . Mass spectrometry (HRMS) validates molecular weight.

- Crystallography : X-ray diffraction with SHELX software resolves 3D conformation, including hydrogen bonding between the sulfonamide and tetrahydroquinoline moieties .

- InChI Representation : Standardizes digital structural descriptions (e.g., InChI=1S/C19H22N2O3S/...) .

Q. What key functional groups contribute to the biological activity of this compound, and how are they modified?

- Core groups : The tetrahydroquinoline carbonyl participates in hydrogen bonding, while the sulfonamide acts as a pharmacophore for target binding .

- Modifications : Substituents on the quinoline core (e.g., benzyl, isobutyl, ethyl) alter lipophilicity and target affinity. For example, bulky groups like isobutyl enhance antimicrobial activity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH Stability : Degrades in acidic conditions (pH < 3) via hydrolysis of the sulfonamide bond. Neutral to basic conditions (pH 7–9) enhance stability .

- Thermal Stability : Decomposes above 150°C. Accelerated stability studies (40°C/75% RH) monitor degradation products via HPLC-MS .

Advanced Research Questions

Q. How can contradictions in reported biological activities of derivatives be resolved?

- Methodology : Validate assays using orthogonal techniques (e.g., enzyme inhibition vs. cellular viability). Ensure compound purity (>95% by HPLC) and standardized protocols (e.g., fixed incubation times) .

- Case Study : Discrepancies in IC values for enzyme inhibition may arise from assay buffer differences (e.g., Tris vs. PBS) .

Q. How do computational methods like DFT predict reactivity and target interactions?

- DFT Applications : Calculate electron density distribution to identify nucleophilic/electrophilic regions. Simulate binding to enzymes (e.g., kinases) via docking studies .

- Example : The carbonyl group’s electron-deficient nature (modeled via DFT) predicts susceptibility to nucleophilic attack .

Q. What structure-activity relationship (SAR) trends are observed for substituents on the tetrahydroquinoline core?

| Substituent | Biological Effect | Reference |

|---|---|---|

| Benzyl (R) | Enhanced enzyme inhibition | |

| Isobutyl (R) | Increased antimicrobial activity | |

| Ethyl (R) | Improved metabolic stability | |

| Fluorine (R) | Higher blood-brain barrier penetration |

Q. What are the comparative advantages of synthetic routes in terms of yield and scalability?

- Route A ( ): Hydrogenation in ethanol yields 72.9% but requires prolonged reaction time (48 hrs) .

- Route B ( ): ZnCl-catalyzed coupling achieves 64% yield in 12 hrs but uses hazardous solvents .

- Scalability : Route A is preferable for industrial use due to safer solvents and higher reproducibility.

Q. How can metabolic pathways and in vivo stability be investigated?

- In vitro : Liver microsome assays identify primary metabolites (e.g., hydroxylation at the quinoline ring) .

- In vivo : Radiolabeled C-tracing in rodent models tracks excretion routes (e.g., renal vs. hepatic) .

Q. What mechanistic insights exist for enzyme inhibition, and how are they validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.